molecular formula C16H14Cl2N2O3 B4620693 N-(3,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(3,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B4620693
M. Wt: 353.2 g/mol
InChI Key: GSNMBRAACCEQEA-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. DCM is a white crystalline solid with a chemical formula of C16H18Cl2N2O2.

Scientific Research Applications

Synthetic Approaches and Characterization

Researchers have developed various synthetic approaches to create novel compounds within this class, aiming to explore their potential applications. For instance, the synthesis and analytical characterization of NBOMe derivatives, which share structural similarities with N-(3,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide, have been reported, highlighting the importance of these compounds in scientific research (Zuba & Sekuła, 2013). These studies often involve advanced techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) for compound characterization and analysis.

Biological Activities and Toxicological Profile

The biological activities of these compounds, particularly their interactions with serotonin receptors, have been a major area of investigation. Studies have explored their psychoactive properties, receptor binding affinities, and the resulting biological responses. For example, some NBOMe compounds have been identified as potent serotonin 5-HT2A receptor agonists, leading to significant psychoactive effects (Nielsen et al., 2017). Furthermore, research into their toxicokinetic properties, such as phase I and II metabolism, plasma protein binding, and potential for drug-drug interactions, is crucial for understanding their safety profile and therapeutic potential (Richter et al., 2019).

Potential Applications and Concerns

The potential applications of these compounds span from therapeutic uses, given their interaction with neurotransmitter systems, to concerns regarding their misuse as recreational drugs. The pharmacological interest in these compounds lies in their ability to modulate serotonin receptors, which could have implications for treating various psychiatric disorders. However, the recreational use of some derivatives has raised significant public health concerns due to their potent effects and associated risks of toxicity and fatalities (Nikolaou et al., 2016).

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-4-2-10(3-5-14)9-19-15(21)16(22)20-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMBRAACCEQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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